3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
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Description
3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.483. The purity is usually 95%.
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Scientific Research Applications
Domino Synthesis Approaches
A study by Avula et al. (2014) introduced an efficient domino synthesis method for creating highly substituted fused chromenones, including pyrano[3,2-c]chromen-5(4H)-ones and 7,7-dimethyl-7,8-dihydro-4H-chromen-5(6H)-ones. This method utilizes a one-pot three-component tandem reaction sequence under mild conditions, demonstrating the compound's utility in synthesizing complex molecular structures (Avula, Nanubolu, & Yadla, 2014).
Green Chemistry Approaches
Satyanarayana et al. (2021) developed a green synthesis approach for novel chromene derivatives. Their work emphasizes the environmental benefits of using L-proline as a catalyst in ethanol, achieving high yields of the product without the need for column chromatography. This exemplifies the compound's role in promoting sustainable chemistry practices (Satyanarayana et al., 2021).
Catalysis and Organic Synthesis
Rao and Hussain (2021) reported on the synthesis of various heterocyclic scaffolds, including chromen-5-one derivatives, through a pot, atom, and step economic (PASE) synthesis using LUDOX HS-40 as a catalyst. This study showcases the flexibility and efficiency of using such compounds in organic synthesis, contributing to the development of new catalytic methods for heterocyclic compound formation (Rao & Hussain, 2021).
Optical and Electronic Applications
Tasior et al. (2014) explored the synthesis and optical properties of V-shaped bis-coumarins, derived from chromene structures. Their research highlights the potential of such compounds in the development of fluorescent dyes and electronic materials, demonstrating the versatility of chromene derivatives in material science (Tasior et al., 2014).
Properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,7-dimethyl-6,8-dihydrochromene-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-27(2)14-22(29)19-13-21(26(32)33-23(19)15-27)28-16-20(24(30)17-9-5-3-6-10-17)25(31)18-11-7-4-8-12-18/h3-13,16,30H,14-15H2,1-2H3/b24-20+,28-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHHSFFDOAVNY-SGGZICMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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